molecular formula C9H12BrN3O B2908533 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine CAS No. 2287030-64-0

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine

Cat. No. B2908533
CAS RN: 2287030-64-0
M. Wt: 258.119
InChI Key: APGIZERRIKZOHX-UHFFFAOYSA-N
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Description

“5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine” is a chemical compound with the CAS Number: 2289219-96-9 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine” is 1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-5(6-2-3-6)14-8-7(10)4-12-9(11)13-8/h4-6H,2-3H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIZERRIKZOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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